2,2-Dimethyl-3-(1,3-thiazol-4-yl)propanal
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Overview
Description
2,2-Dimethyl-3-(1,3-thiazol-4-yl)propanal is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α-bromoacetone with thiourea to form 2-amino-4,5-dimethylthiazole, which is then subjected to further reactions to introduce the propanal group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(1,3-thiazol-4-yl)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2-Dimethyl-3-(1,3-thiazol-4-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(1,3-thiazol-4-yl)propanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethyl-3-(1,3-thiazol-4-yl)propanal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(1,3-thiazol-4-yl)propanal involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial growth, leading to their antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dimethylthiazole: A precursor in the synthesis of 2,2-Dimethyl-3-(1,3-thiazol-4-yl)propanal.
Thiazole: The parent compound of the thiazole family, known for its diverse biological activities.
2,4-Disubstituted thiazoles: Compounds with similar structures but different substituents, exhibiting various biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the thiazole ring with a propanal group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H11NOS |
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Molecular Weight |
169.25 g/mol |
IUPAC Name |
2,2-dimethyl-3-(1,3-thiazol-4-yl)propanal |
InChI |
InChI=1S/C8H11NOS/c1-8(2,5-10)3-7-4-11-6-9-7/h4-6H,3H2,1-2H3 |
InChI Key |
PFTOJTMMJQUHOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSC=N1)C=O |
Origin of Product |
United States |
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